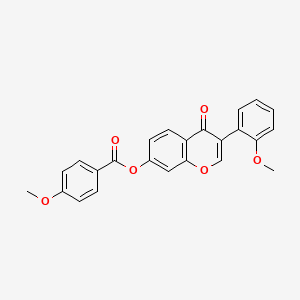

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

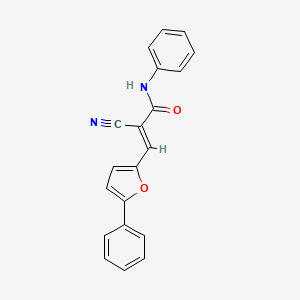

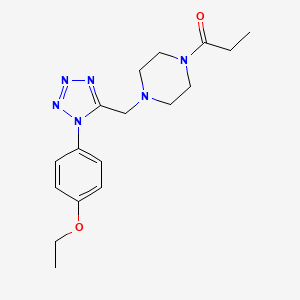

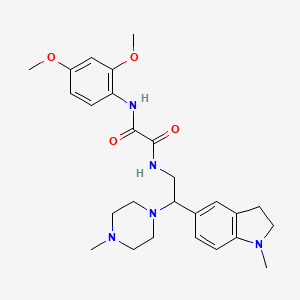

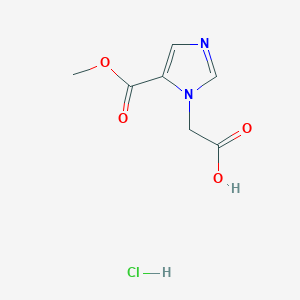

The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and π-π stacking interactions, as seen in similar compounds .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-step reactions, including reductive amination and cyclization processes. For instance, novel chromen-2-one compounds with antimicrobial activity were synthesized using sodium cyanoborohydride in methanol . Similarly, green synthesis methods under microwave irradiation have been employed to create chromenyl-pyrazolecarbaldehydes, indicating the versatility of synthetic approaches for such compounds .

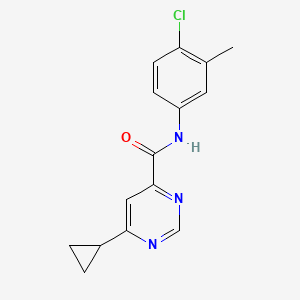

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. The crystal structure of related compounds reveals that the chromen-2-one ring can adopt various dihedral angles with substituent groups, influencing the overall molecular geometry and packing in the solid state . The planarity of the pyran ring and the presence of methoxy groups can affect the molecular conformation and stability .

Chemical Reactions Analysis

Chromen-2-one derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes with antimicrobial and antioxidant activities . The presence of reactive functional groups such as carbonyls and methoxy groups can facilitate these interactions. Additionally, the reactivity of these compounds can be predicted by computational methods, which provide insights into potential reaction sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of methoxy groups can enhance the lipophilicity of the molecule, which is important for drug-likeness and ADMET properties . The electrochemical behavior, as determined by cyclic voltammetry, is another key property that can be related to the biological activity of these compounds . Theoretical calculations, such as DFT, can be used to predict properties like band gap energies and reactivity descriptors .

Applications De Recherche Scientifique

Antibacterial Activity

Research has demonstrated the synthesis of derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , showing significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Organic Synthesis and Chemical Reactivity

The versatility of chromen-4-one derivatives in organic synthesis has been showcased through the development of a regioselective synthesis method. This method involves a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence, indicating the compound's utility in synthesizing complex organic molecules with high yields (Bam & Chalifoux, 2018).

Photochromic and Electrochromic Materials

Derivatives of chromen-4-one, such as those synthesized from hydroxybenzo[b]thiophenes, exhibit photochromic behavior. These materials change color upon exposure to light, suggesting applications in developing photochromic lenses, smart windows, and other light-responsive materials (Queiroz et al., 2000).

Anticancer Activity

The synthesis and bio-evaluation of novel derivatives have shown potential anticancer activity. This implies that compounds structurally related to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" could be explored further for therapeutic applications in cancer treatment (Shah et al., 2016).

Synthesis of Complex Molecules

Chromen-4-one derivatives have been utilized in the synthesis of complex molecules like Warfarin and its analogues. This application demonstrates the compound's relevance in synthesizing biologically active molecules and drugs, showcasing its potential in pharmaceutical chemistry (Alonzi et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-16-9-7-15(8-10-16)24(26)30-17-11-12-19-22(13-17)29-14-20(23(19)25)18-5-3-4-6-21(18)28-2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUKOJMZDMMGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)

![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)

![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)